1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 4-tert-butylphenoxy methyl substituent at the 1-position of the pyrazole ring. The tert-butyl group introduces steric bulk and electron-donating effects, which influence physicochemical properties such as solubility, stability, and biological interactions.
Properties
IUPAC Name |
1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)11-4-6-12(7-5-11)20-10-17-9-8-13(16-17)14(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWGNROJZACTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the pyrazole and carboxylic acid functionalities. One common method involves the condensation of 4-tert-butylphenol with hydrazine derivatives, followed by cyclization and subsequent carboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods may vary depending on the scale and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Table 1: Antimicrobial Activity Data
Anti-inflammatory Properties
The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators, indicating potential therapeutic applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
Anticancer Potential
Studies have also highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.
Table 3: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15 | Caspase activation | |
| MCF-7 | 12 | Apoptosis induction | |
| A549 | 20 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results showed that at low concentrations, the compound effectively inhibited bacterial growth, suggesting its potential use in developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using an animal model of arthritis. The administration of this compound resulted in a significant reduction in joint swelling and pain, supporting its role as a therapeutic agent in inflammatory conditions.
Case Study 3: Cancer Research
A study exploring the anticancer effects involved treating various cancer cell lines with different concentrations of the compound. The findings indicated that it not only induced apoptosis but also inhibited cell proliferation, highlighting its dual action against cancer cells.
Mechanism of Action
The mechanism of action of 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron Effects: The tert-butyl group (electron-donating) reduces the acidity of the carboxylic acid compared to electron-withdrawing substituents (e.g., -Cl or -NO₂) .
- Lipophilicity : The tert-butyl substituent increases logP values, enhancing membrane permeability but reducing aqueous solubility relative to methoxy or hydroxyl analogs .
- Steric Influence : Bulkier groups like tert-butyl may improve metabolic stability by hindering enzymatic degradation .
Enzyme Inhibition:
- Analogs such as 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid exhibit dual inhibition of cyclooxygenase (COX) and histone deacetylase (HDAC), suggesting pyrazole-carboxylic acids are versatile scaffolds for bifunctional inhibitors .
- The tert-butyl variant may target similar enzymes but with altered binding kinetics due to steric effects.
Receptor Binding:
Research Findings and Implications
- Medicinal Chemistry : Pyrazole-carboxylic acids with bulky substituents show promise in targeting enzymes requiring hydrophobic binding pockets (e.g., HDACs or COX-2) .
- Agrochemical Development : Increased steric bulk may reduce photodegradation, enhancing field efficacy .
- Limitations : Low solubility of tert-butyl derivatives may necessitate prodrug strategies or formulation optimization.
Biological Activity
1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, with the CAS number 1002651-64-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative has been studied for its effects on various biological targets, including enzymes and receptors involved in critical physiological processes.
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and its interaction with various cellular pathways. Notably, it has shown potential as an inhibitor of xanthine oxidoreductase (XOR), an enzyme implicated in oxidative stress and related pathologies.
Inhibition of Xanthine Oxidoreductase (XOR)
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit potent inhibitory activity against XOR. This enzyme is crucial in purine metabolism and contributes to the production of reactive oxygen species (ROS) during the conversion of hypoxanthine to xanthine and subsequently to uric acid. Elevated uric acid levels are associated with conditions such as gout and cardiovascular diseases.
Key Findings:
- The compound has been shown to possess IC50 values in the nanomolar range, indicating strong inhibition potential against XOR. Such potency suggests its utility in managing conditions characterized by oxidative stress and inflammation .
Anti-inflammatory Properties
In addition to XOR inhibition, this compound may exert anti-inflammatory effects. Pyrazole derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Case Study:
In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in markers of inflammation compared to control groups. This suggests that the compound could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of the tert-butyl group enhances lipophilicity, facilitating better membrane penetration and interaction with target sites within cells.
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butyl group | Increases lipophilicity and bioavailability |
| Pyrazole ring | Essential for enzyme inhibition |
| Carboxylic acid | Contributes to binding affinity with target enzymes |
Q & A
Q. What are the optimal synthetic routes for 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazole-3-carboxylic acid derivatives typically involves condensation reactions between hydrazines and β-keto esters or α,β-unsaturated ketones. For example, in structurally similar compounds like 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters , the amino group of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester reacts with acid anhydrides or chlorides under reflux conditions (e.g., 80–100°C in ethanol) . Key variables include:
- Catalyst selection : Use of palladium diacetate and tert-butyl XPhos in multi-step reactions improves coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution in intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves regioisomers, a common issue in pyrazole synthesis .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?
Methodological Answer:
- ¹H-NMR : The tert-butyl group (δ 1.3–1.4 ppm, singlet) and pyrazole protons (δ 6.5–8.0 ppm, splitting patterns) confirm substitution patterns. For example, in methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate , the benzyl methyl group appears at δ 2.3 ppm .
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrazole ring C=N/C=C (~1600 cm⁻¹) are critical markers .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches the theoretical mass (e.g., C₁₆H₂₀N₂O₃: calculated 288.1473) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?
Methodological Answer: Contradictions often arise from differences in assay conditions or cellular models. For instance, 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid showed anti-proliferative effects via mTOR inhibition in prostate cancer cells (IC₅₀ = 2.5 µM), but similar compounds may fail in other models due to:
Q. What strategies optimize the solubility and stability of this compound for in vivo studies?
Methodological Answer:
- Salt formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility .
- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with in situ hydrolysis by esterases .
- Formulation : Use cyclodextrins or lipid nanoparticles for intravenous delivery, as demonstrated for 4-chloro-1H-pyrazole-3-carboxylic acid .
Q. How can computational methods guide the design of derivatives with improved target binding?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., mTOR kinase domain, PDB: 4JSV) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) enhance binding affinity in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
